![molecular formula C9H9Cl2NO2S B12554657 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene CAS No. 143610-76-8](/img/structure/B12554657.png)
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a sulfanyl group linked to a 1,3-dichloropropan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene typically involves the reaction of 1,3-dichloropropan-2-ol with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its potential carcinogenicity.
4-Nitrothiophenol: A compound with a similar nitro group and sulfanyl group, used in various chemical syntheses.
Uniqueness
1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
143610-76-8 |
|---|---|
分子式 |
C9H9Cl2NO2S |
分子量 |
266.14 g/mol |
IUPAC名 |
1-(1,3-dichloropropan-2-ylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-9(6-11)15-8-3-1-7(2-4-8)12(13)14/h1-4,9H,5-6H2 |
InChIキー |
PWMBJMXFFXFOQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


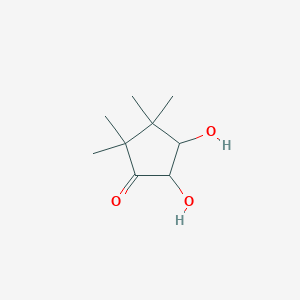

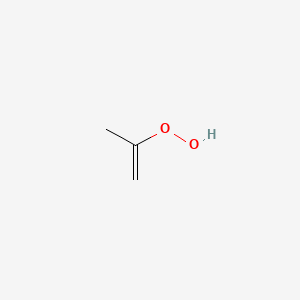
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
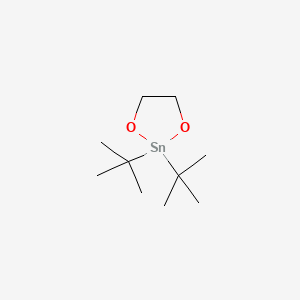

![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
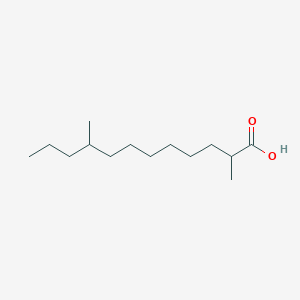
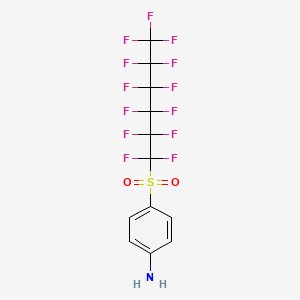
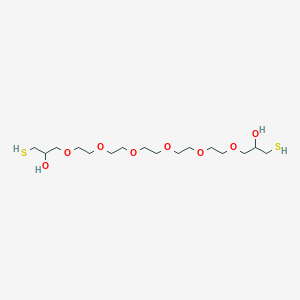
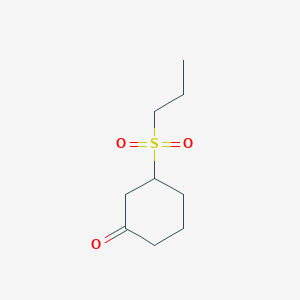
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
